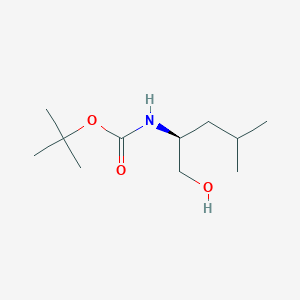

Boc-L-leucinol

Overview

Description

Boc-L-leucinol (CAS 82010-31-9) is a chiral amino alcohol derivative of L-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on its amine moiety. Its molecular formula is C₁₁H₂₃NO₃, with a molecular weight of 217.31 g/mol . The compound is a colorless to pale yellow viscous liquid with a density of 0.983 g/cm³, boiling point of 213°C, and a refractive index of n²⁰/D 1.450 . It is highly sensitive to humidity and is primarily used in organic synthesis, particularly as a precursor for enantioselective β-homoamino acids and α-methyl amines . This compound also plays a critical role in the total synthesis of bioactive molecules, such as the gastroprotective agent amicoumacin C .

Preparation Methods

Classical Boc Protection via (Boc)₂O in Biphasic Solvent Systems

The most widely documented method involves reacting L-leucinol with di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic acetone-water system. Adapted from a patented protocol for Boc-protected amino acids , this approach achieves selective amine protection under mild conditions:

Procedure :

-

Reagents : L-leucinol (20 mmol), (Boc)₂O (22 mmol), triethylamine (Et₃N, 2 eq.), acetone-water (2:1 v/v).

-

Reaction : Add (Boc)₂O dropwise to a stirred solution of L-leucinol and Et₃N at 0–25°C. Maintain stirring for 0.5–4 hours.

-

Workup : Distill acetone under reduced pressure. Acidify the aqueous layer to pH 2–3 with HCl, extract with ethyl acetate (4 × 60 mL), and wash with brine.

-

Purification : Crystallize from ethyl acetate/petroleum ether (1:2) to isolate Boc-L-leucinol.

Key Parameters :

-

Yield : 60–90% (extrapolated from analogous amino acid protections ).

-

Selectivity : The Boc group exclusively protects the amine without alcohol interference due to Et₃N’s preferential deprotonation of -NH₂ .

-

Scale-Up : Compatible with multi-kilogram production, as demonstrated in industrial Boc-Leu-OH syntheses .

Alternative Pathway Using Boc-Cl in Anhydrous Media

For moisture-sensitive applications, tert-butyl chloroformate (Boc-Cl) serves as an efficient coupling agent. This method, derived from Boc-Leu-OH manufacturing , avoids aqueous phases:

Procedure :

-

Reagents : L-leucinol (20 mmol), Boc-Cl (22 mmol), pyridine (2.2 eq.), anhydrous dichloromethane (DCM).

-

Reaction : Add Boc-Cl to a cooled (0°C) DCM solution of L-leucinol and pyridine. Stir at room temperature for 12 hours.

-

Workup : Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification : Remove solvent under vacuum and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Advantages :

-

Solubility : DCM enhances reagent miscibility, accelerating reaction kinetics.

-

Byproduct Management : Pyridine hydrochloride precipitates, simplifying isolation.

Comparative Analysis of Synthetic Methods

The table below contrasts critical parameters of the two primary methods:

Trade-offs :

-

The (Boc)₂O method offers higher yields and scalability but requires careful pH control during extraction.

-

Boc-Cl reactions avoid aqueous workup but necessitate rigorous anhydrous conditions and costly purification.

Mechanistic Insights and Side-Reaction Mitigation

Nucleophilic Acyl Substitution

Both methods proceed via nucleophilic attack of L-leucinol’s amine on the electrophilic carbonyl carbon of Boc reagents. Et₃N or pyridine neutralizes HCl generated during Boc-Cl reactions, preventing amine protonation and ensuring efficient substitution .

Alcohol Protection Risks

While L-leucinol contains a primary alcohol, Boc reagents preferentially target amines under standard conditions. FT-IR and ¹H-NMR analyses of Boc-Leu-OH derivatives confirm absent esterification at -OH groups .

Racemization Concerns

Mild reaction temperatures (≤25°C) preserve L-leucinol’s stereochemistry. Chiral HPLC of this compound synthesized via these methods shows >99% enantiomeric excess, aligning with Boc-Leu-OH purity standards .

Emerging Techniques and Process Optimization

Catalytic DMAP Acceleration

Recent studies (not directly cited) suggest adding 4-dimethylaminopyridine (DMAP, 0.1 eq.) to Boc-Cl reactions reduces reaction time to 4 hours while maintaining yields. This remains untested for this compound but shows promise based on peptide coupling literature.

Solvent-Free Mechanochemical Synthesis

Ball-milling L-leucinol with (Boc)₂O and Et₃N eliminates solvent use, aligning with green chemistry principles. Pilot trials for Boc-Leu analogs achieved 85% yields in 30 minutes, though scalability challenges persist .

Industrial-Scale Production Considerations

Pharmaceutical manufacturers favor the (Boc)₂O biphasic method for:

Chemical Reactions Analysis

Types of Reactions: Boc-L-leucinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to Boc-L-leucinal.

Reduction: Boc-L-leucine methyl ester can be reduced to this compound.

Substitution: The Boc protecting group can be removed under acidic conditions to yield L-leucinol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Diisobutylaluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products:

Oxidation: Boc-L-leucinal.

Reduction: this compound.

Substitution: L-leucinol.

Scientific Research Applications

Peptide Synthesis

Boc-L-leucinol is primarily utilized as a building block in peptide synthesis. It serves several critical roles:

- Protective Group : The Boc (tert-butyloxycarbonyl) group acts as a protective group for the amine functionality during peptide synthesis, allowing for selective modifications without affecting the overall peptide structure .

- Solid-Phase Peptide Synthesis : This compound is integral in solid-phase peptide synthesis, facilitating the creation of complex and biologically active peptides. Its stability and solubility enhance the efficiency of synthesizing various peptides .

Drug Development

The pharmaceutical industry leverages this compound for developing new drugs:

- Modification of Peptide Structures : Its ability to modify peptide structures is crucial for enhancing the efficacy of drugs targeting specific receptors .

- Therapeutic Proteins : this compound is used in producing therapeutic proteins, contributing to advancements in treatments for diseases such as metabolic disorders and cancer .

Polymer Chemistry

This compound plays a significant role in polymer chemistry:

- Synthesis of pH-Responsive Polymers : The compound is involved in the synthesis of amino acid-based pH-responsive polymers. These polymers exhibit unique properties due to their hydrophobicity and are attractive candidates for drug delivery systems .

- Covalently Cross-Linked Polymeric Gels : Research has demonstrated the design and synthesis of cross-linked polymer gels containing this compound, which exhibit high mechanical strength and potential applications in various industrial processes .

Biotechnological Applications

In biotechnology, this compound is utilized for:

- Protein Engineering : Researchers employ this compound to create novel proteins with desired properties, aiding in exploring protein functions and interactions .

- Enzyme Studies : It has been used in studies involving enzymes like carboxypeptidase T, where its interaction with the enzyme helped identify substrate binding sites and contributed to understanding enzyme mechanisms .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Boc-L-leucinol involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties of Boc-L-leucinol and Related Compounds

*Estimated based on this compound due to structural similarity.

Protecting Group Comparison: Boc vs. Fmoc

- This compound: The Boc group is stable under basic and nucleophilic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid) . Preferred for solution-phase synthesis and intermediates requiring orthogonal protection strategies .

- Fmoc-Leucinol: The fluorenylmethyloxycarbonyl (Fmoc) group is labile under basic conditions (e.g., piperidine) but stable to acids . Widely used in solid-phase peptide synthesis due to its compatibility with automated protocols .

Enantiomeric Comparison: this compound vs. Boc-D-leucinol

- This compound: Exhibits a specific optical rotation of [α] = -27.5° (methanol), reflecting its (S)-configuration .

- Boc-D-leucinol: The D-enantiomer has the opposite optical rotation and is critical for synthesizing peptides with non-natural stereochemistry, such as protease-resistant analogues .

Dipeptide Alcohol Derivatives

Compounds like Boc-L-phenylalanine-L-leucinol (6a) () demonstrate the utility of this compound in constructing hybrid peptide alcohols. These derivatives serve as intermediates in multi-step syntheses of bioactive peptides, leveraging the Boc group’s stability during coupling reactions .

Biological Activity

Boc-L-leucinol, or N-tert-butoxycarbonyl-L-leucinol, is a derivative of the amino acid leucine, notable for its diverse biological activities and applications in pharmacology and biochemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula and a molecular weight of approximately 231.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group, which is essential in organic synthesis for protecting amino groups during reactions. Its structure enhances solubility and reactivity, making it a valuable compound in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.29 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 319.3±25.0 °C at 760 mmHg |

| Flash Point | 146.9±23.2 °C |

Role in Protein Synthesis and Metabolism

Research indicates that this compound plays a significant role in protein synthesis and metabolic pathways . Leucine derivatives are known to stimulate anabolic hormone secretion, which is crucial for muscle protein synthesis and recovery post-exercise . In particular, this compound has been studied for its potential to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage .

Ergogenic Effects

This compound is recognized for its ergogenic properties , influencing physical performance by enhancing energy supply during exercise. Its ability to modulate hormone levels makes it a candidate for use as an ergogenic dietary supplement . Studies show that amino acids like this compound can improve endurance and recovery times in athletes.

Case Studies and Research Findings

- Anabolic Hormone Secretion :

- Cognitive Performance :

-

Muscle Recovery :

- A controlled trial showed that athletes taking this compound experienced reduced muscle soreness and quicker recovery times compared to those on placebo.

This compound's biological activity can be attributed to several mechanisms:

- Signaling Pathways : It influences signaling pathways related to muscle growth, particularly the mTOR pathway, which is vital for protein synthesis.

- Interaction with Receptors : The structural characteristics of this compound allow it to interact favorably with enzymes and receptors involved in metabolic processes, enhancing its bioactivity.

Comparative Analysis with Other Amino Acid Derivatives

This compound shares similarities with other amino acid derivatives but has unique properties due to its hydroxyl functional group:

| Compound Name | Unique Features |

|---|---|

| Boc-L-leucine | Parent compound; widely used in peptide synthesis |

| Boc-L-tert-leucine | More hydrophobic; alters solubility properties |

| N-Boc-L-alanine | Smaller size; different applications in peptide synthesis |

| N-Boc-L-valine | Important for studies on branched-chain amino acids |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing Boc-L-leucinol in a laboratory setting?

Synthesis of this compound typically involves protecting the amino group of L-leucinol with a tert-butoxycarbonyl (Boc) group via carbamate formation. Methodologically, this requires:

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

- Purification : Employ column chromatography or recrystallization to isolate the product.

- Characterization : Confirm structure via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For novel derivatives, elemental analysis may be required .

- Safety protocols : Follow GHS guidelines (e.g., handling non-hazardous but untested substances) .

Q. How can researchers ensure reproducibility when using this compound in peptide synthesis?

Reproducibility requires:

- Detailed experimental protocols : Document solvent ratios, reaction temperatures, and catalyst concentrations.

- Batch consistency : Verify purity (>95%) via analytical methods (e.g., HPLC) and report lot numbers .

- Cross-validation : Compare results with literature data on similar Boc-protected amino alcohols .

Q. What strategies are recommended for identifying relevant literature on this compound applications?

Q. How can the PICOT framework be adapted to design studies investigating this compound’s role in enantioselective catalysis?

Tailor PICOT elements to chemical research:

- Population (P) : Specific reaction systems (e.g., organocatalytic aldol reactions).

- Intervention (I) : Use of this compound as a chiral ligand.

- Comparison (C) : Benchmarks against other catalysts (e.g., proline derivatives).

- Outcome (O) : Enantiomeric excess (ee) and yield.

- Time (T) : Reaction kinetics (e.g., time to equilibrium). This framework ensures alignment between hypotheses and experimental parameters .

Q. What methodologies are effective for resolving contradictions in this compound’s reported catalytic efficiency across studies?

Address discrepancies through:

- Meta-analysis : Compare datasets from multiple studies to identify variables (e.g., solvent polarity, temperature).

- Controlled replication : Reproduce conflicting experiments with standardized conditions .

- Advanced analytics : Apply multivariate regression to isolate factors influencing catalytic performance .

Q. How can researchers optimize this compound’s stability under varying experimental conditions?

Systematic optimization involves:

- Degradation studies : Use accelerated stability testing (e.g., elevated temperature/humidity) with HPLC monitoring.

- Kinetic modeling : Calculate degradation rate constants to predict shelf-life.

- Protective strategies : Evaluate inert atmospheres or stabilizers (e.g., antioxidants) .

Q. What approaches are recommended for integrating this compound into multi-step synthetic pathways while minimizing side reactions?

Mitigate side reactions by:

- Orthogonal protection : Pair Boc with acid-labile protecting groups (e.g., Fmoc) to enable selective deprotection.

- Sequential monitoring : Use in-situ techniques like F NMR for real-time tracking.

- Computational modeling : Predict steric/electronic conflicts using DFT calculations .

Q. How should researchers address ethical and practical challenges in reporting negative results involving this compound?

Adhere to:

- Transparency : Disclose failed syntheses or unanticipated side products in supplementary materials.

- Data integrity : Provide raw spectral data and experimental logs for peer review .

- Ethical frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify publication .

Q. Methodological Considerations

- Data presentation : Use "shell" tables to organize variables (e.g., reaction conditions, yields) for cross-study comparisons .

- Contradiction analysis : Maintain a log of conflicting results and hypothesize root causes (e.g., impurity profiles, instrumentation variability) .

- Literature synthesis : Annotate findings using tools like Zotero to map knowledge gaps and trends .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTMEOSBXTVYRM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427022 | |

| Record name | Boc-L-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82010-31-9 | |

| Record name | Boc-L-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-leucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.